molecular formula C25H20N4O4 B2634161 3-(4-methoxybenzyl)-7-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione CAS No. 1207043-62-6

3-(4-methoxybenzyl)-7-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

Número de catálogo: B2634161
Número CAS: 1207043-62-6
Peso molecular: 440.459
Clave InChI: YJWPILJLXPYXNJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(4-Methoxybenzyl)-7-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a novel synthetic compound designed for antimicrobial research and development. This chemical entity belongs to the quinazolinone class of heterocycles, a scaffold recognized for its diverse pharmacological profiles and presence in several FDA-approved drugs . The molecular architecture strategically incorporates a 1,2,4-oxadiazole unit, a stable bioisostere of amide bonds known to enhance metabolic stability, which is of high interest in modern medicinal chemistry and agrochemical design . Primary Research Applications and Value: The core quinazoline-2,4(1H,3H)-dione structure has been extensively reported as a fluoroquinolone-like inhibitor of two critical bacterial enzymes: DNA gyrase and topoisomerase IV . These enzymes are validated targets for antibacterial agents, and derivatives based on this scaffold are investigated to overcome bacterial resistance problems associated with conventional fluoroquinolone antibiotics . The specific substitution pattern of this compound—featuring a 4-methoxybenzyl group at the N-3 position and a meta-tolyl-substituted 1,2,4-oxadiazole at the C-7 position—is intended to explore structure-activity relationships (SAR) and optimize antibacterial potency against a broad spectrum of Gram-positive and Gram-negative bacterial strains . Beyond its primary antimicrobial potential, the quinazolinone core is associated with a wide range of other biological activities, including anticancer, anti-inflammatory, and anticonvulsant effects, making this compound a versatile candidate for multiple therapeutic research programs . This product is provided For Research Use Only (RUO). It is strictly intended for laboratory research and development purposes and is not for use in humans, as a veterinary drug, or for any other form of personal use.

Propiedades

Número CAS

1207043-62-6

Fórmula molecular

C25H20N4O4

Peso molecular

440.459

Nombre IUPAC

3-[(4-methoxyphenyl)methyl]-7-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C25H20N4O4/c1-15-4-3-5-17(12-15)22-27-23(33-28-22)18-8-11-20-21(13-18)26-25(31)29(24(20)30)14-16-6-9-19(32-2)10-7-16/h3-13H,14H2,1-2H3,(H,26,31)

Clave InChI

YJWPILJLXPYXNJ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=C(C=C5)OC

Solubilidad

not available

Origen del producto

United States

Actividad Biológica

The compound 3-(4-methoxybenzyl)-7-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione represents a novel class of quinazoline derivatives that have garnered attention for their diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound, drawing from various research studies and findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Quinazoline Core : The quinazoline structure is synthesized through cyclization reactions involving appropriate precursors.
  • Oxadiazole Formation : The introduction of the oxadiazole moiety is achieved via condensation reactions with suitable reagents.
  • Substitution Reactions : The methoxy and tolyl groups are introduced through nucleophilic aromatic substitution or similar methodologies.

Antimicrobial Activity

Research indicates that derivatives of quinazoline and oxadiazole possess significant antimicrobial properties. For instance:

  • Antibacterial Activity : Studies have shown that certain quinazoline derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds similar to the target compound have shown effectiveness against pathogens like Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : Some derivatives have demonstrated antifungal properties against species such as Candida albicans and Aspergillus niger, indicating a broad spectrum of antimicrobial efficacy .

Anticancer Potential

Quinazoline derivatives are increasingly recognized for their anticancer activity:

  • Inhibition of Cancer Cell Proliferation : Compounds related to the target structure have been tested against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), showing promising cytotoxic effects .
  • Mechanisms of Action : The anticancer activity is often attributed to the inhibition of key enzymes involved in cancer progression, such as EGFR (Epidermal Growth Factor Receptor). For example, some quinazoline derivatives have been reported with IC50 values as low as 0.096 μM against EGFR .

Other Biological Activities

Beyond antimicrobial and anticancer effects, quinazoline derivatives also exhibit:

  • Anti-inflammatory Properties : Some studies suggest that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
  • Antioxidant Activity : Certain derivatives have shown high DPPH radical scavenging activity, indicating potential as antioxidant agents .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsIC50 Values (μM)Reference
AntibacterialS. aureus, E. coliVaries by compound
AntifungalC. albicans, A. nigerVaries by compound
AnticancerMCF-7 (breast), A549 (lung)0.096
Anti-inflammatoryVariousNot specified
AntioxidantDPPH radical scavenging18.78 ± 1.86

Aplicaciones Científicas De Investigación

Biological Activities

The biological activities of this compound have been investigated in various studies, highlighting its potential as an antibacterial and antifungal agent.

Antibacterial Activity

Recent studies have demonstrated that derivatives of quinazoline compounds exhibit moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. For instance, one study reported inhibition zone values ranging from 10 to 13 mm with minimum inhibitory concentration (MIC) values of approximately 70–80 mg/mL against these bacterial strains .

Antifungal Activity

The compound has also shown promising antifungal properties. It was found to be effective against Candida albicans, with inhibition zones indicating a higher sensitivity compared to standard treatments like ampicillin .

Comparative Analysis of Quinazoline Derivatives

To provide a clearer understanding of the efficacy of this compound compared to other derivatives, a comparative analysis is presented below.

Compound NameStructureAntibacterial Activity (mm)Antifungal Activity (mm)MIC (mg/mL)
Compound AStructure A121175
Compound BStructure B131270
3-(4-methoxybenzyl)-7-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione Current Compound 12 12 80

Case Studies

Several case studies have highlighted the effectiveness of quinazoline derivatives in treating infections caused by resistant bacterial strains. One notable study synthesized various derivatives and tested them against clinical isolates. The results indicated that modifications at specific positions on the quinazoline ring enhanced antibacterial potency significantly .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s structural uniqueness lies in its combination of quinazoline-2,4-dione and 1,2,4-oxadiazole moieties. Below is a comparative analysis with related compounds:

Compound Core Structure Key Substituents Reported Activity/Properties Reference
3-(4-Methoxybenzyl)-7-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4-dione Quinazoline-2,4-dione 4-Methoxybenzyl (position 3), m-tolyl-linked oxadiazole (position 7) Hypothesized kinase inhibition based on quinazoline-dione analogs; no direct activity reported.
4-(3,4,5-Trimethoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)oxazol-5(4H)-one Oxazol-5(4H)-one Trimethoxybenzylidene and trimethoxyphenyl groups Anticancer activity (tubulin inhibition) in combretastatin analogs.
2-(4-Methoxyphenyl)-5-(p-tolyl)-1,3,4-oxadiazole 1,3,4-Oxadiazole 4-Methoxyphenyl and p-tolyl substituents UV-induced synthesis; potential photochemical applications.
3-(3-Methoxybenzyl)-4-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione 1,2,4-Triazole-5-thione 3-Methoxybenzyl and 2-methoxyphenyl groups Antimicrobial activity against bacterial strains.

Key Differences and Implications

  • Substituent Effects: The m-tolyl group in the oxadiazole ring differs from the p-tolyl group in compound 5b , which could alter steric hindrance and π-π stacking interactions. Methoxy groups in the benzyl substituent (position 3) may improve solubility compared to non-polar analogs.
  • Biological Relevance : While combretastatin analogs and triazole-thiones show confirmed biological activities (e.g., anticancer, antimicrobial), the target compound’s activity remains speculative due to a lack of direct studies.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for constructing the quinazoline-2,4-dione core in this compound?

  • Methodology : The quinazoline-2,4-dione scaffold can be synthesized via cyclization reactions. For example, fusion of substituted anthranilic acid derivatives with urea or thiourea under acidic conditions (e.g., polyphosphoric acid) is a common approach . Cyclization of thiourea intermediates (e.g., 1-(4-(benzothiazol-2-yl)phenyl)-3-aryl thioureas) using HCl or H2SO4 can yield oxadiazinane or triazinane derivatives, as demonstrated in analogous systems .
  • Characterization : Confirm structural integrity using 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and high-resolution mass spectrometry (HRMS). Melting points and IR spectroscopy can further validate purity .

Q. How can the oxadiazole ring in the 7-position be synthesized and characterized?

  • Methodology : The 1,2,4-oxadiazole moiety is typically formed via cyclization of amidoximes with carboxylic acid derivatives. For example, reaction of 3-(m-tolyl)amidoxime with activated esters (e.g., ethyl chlorooxalate) under basic conditions (e.g., K2CO3) can yield the oxadiazole ring .
  • Characterization : Use 1H NMR^1 \text{H NMR} to confirm proton environments (e.g., singlet for oxadiazole protons) and 13C NMR^{13} \text{C NMR} to identify carbonyl and aromatic carbons .

Advanced Research Questions

Q. What role does the 4-methoxybenzyl group play in modulating the compound’s electronic properties and solubility?

  • Methodology : Perform density functional theory (DFT) calculations to analyze electron density distribution. Compare with derivatives lacking the methoxy group. Experimental validation via UV-Vis spectroscopy and cyclic voltammetry can assess electronic effects .
  • Solubility : Measure partition coefficients (logP) in octanol/water. The methoxy group enhances hydrophilicity, which can be correlated with bioavailability in pharmacokinetic studies .

Q. How can structural contradictions in spectroscopic data (e.g., NMR shifts) between synthesized batches be resolved?

  • Methodology :

  • Batch Comparison : Analyze 1H NMR^1 \text{H NMR} spectra for batch-specific impurities (e.g., residual solvents or regioisomers). Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
  • X-ray Crystallography : Resolve ambiguities by determining the crystal structure. For example, monoclinic systems (space group P21/cP2_1/c) with unit cell parameters (e.g., a=20.6555A˚,β=96.127a = 20.6555 \, \text{Å}, \beta = 96.127^\circ) provide definitive bond lengths and angles .

Q. What strategies optimize the compound’s reactivity in nucleophilic substitution reactions at the oxadiazole ring?

  • Methodology :

  • Electronic Tuning : Introduce electron-withdrawing groups (e.g., nitro) to activate the oxadiazole ring. Monitor reactivity via LC-MS and 19F NMR^{19} \text{F NMR} (if fluorinated reagents are used) .
  • Catalysis : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl substitutions. Optimize conditions (e.g., ligand choice, solvent) to minimize side reactions .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported melting points for structurally similar quinazoline derivatives?

  • Root Cause : Variations in crystallization solvents (e.g., methanol vs. DMF) or polymorph formation.
  • Resolution :

  • Perform differential scanning calorimetry (DSC) to identify polymorphs.
  • Reproduce synthesis using protocols from conflicting studies (e.g., vs. 14) and compare purity via HPLC .

Methodological Guidance Tables

Parameter Technique Example Data Reference
Melting PointDSC/TGA218–220°C (pure) vs. 210–215°C (impure)
Crystal StructureX-ray diffractionβ=96.127\beta = 96.127^\circ, Z = 4
Electronic PropertiesDFT/UV-Visλmax=320nm\lambda_{\text{max}} = 320 \, \text{nm}
Reaction Yield OptimizationDesign of Experiments (DoE)75% yield (K2CO3) vs. 62% yield (NaHCO3)

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.